molecular formula C19H19N3O2S B298072 2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide

2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide

Cat. No. B298072
M. Wt: 353.4 g/mol
InChI Key: VULXCHXKWSLOOH-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade. It also inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide has been shown to have cytotoxic effects on cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory effects and inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide in lab experiments is its potential applications in medicinal chemistry. It has shown promising results as an anti-cancer and anti-inflammatory agent. However, one of the limitations of using this compound is its low yield of around 60%.

Future Directions

There are several future directions for the study of 2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide. One potential direction is to study its potential use as an anti-cancer agent in vivo. Another potential direction is to study its potential use as an anti-inflammatory agent in vivo. Further studies are also needed to understand its mechanism of action and to improve its synthesis method to increase its yield.
Conclusion:
In conclusion, 2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to understand its full potential and to improve its synthesis method.

Synthesis Methods

The synthesis of 2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide involves the reaction of 2-benzylthio-1,3-propanediol with 4-cyanomethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out in ethanol at room temperature and the resulting product is purified using column chromatography. The yield of the reaction is reported to be around 60%.

Scientific Research Applications

2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential use as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and induces apoptosis. It has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects and inhibits the production of pro-inflammatory cytokines.

properties

Product Name

2-(benzylsulfanyl)-N'-[4-(cyanomethoxy)benzylidene]propanohydrazide

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-[4-(cyanomethoxy)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C19H19N3O2S/c1-15(25-14-17-5-3-2-4-6-17)19(23)22-21-13-16-7-9-18(10-8-16)24-12-11-20/h2-10,13,15H,12,14H2,1H3,(H,22,23)/b21-13+

InChI Key

VULXCHXKWSLOOH-FYJGNVAPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC#N)SCC2=CC=CC=C2

SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC#N)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC#N)SCC2=CC=CC=C2

Origin of Product

United States

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